1-(2-Fluorophenyl)-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea
Overview
Description
N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a 2-fluorophenyl group and a 2-nitrophenyl-substituted piperazine moiety, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea typically involves multiple steps:
Formation of the 2-fluorophenyl isocyanate: This can be achieved by reacting 2-fluoroaniline with phosgene or a phosgene substitute under controlled conditions.
Preparation of the piperazine derivative: The 2-nitrophenyl group is introduced to the piperazine ring through a nucleophilic aromatic substitution reaction.
Coupling reaction: The final step involves the reaction of the 2-fluorophenyl isocyanate with the piperazine derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction: Conversion of the nitrophenyl group to an aminophenyl group.
Substitution: Introduction of various nucleophiles to the fluorophenyl ring.
Hydrolysis: Breakdown of the urea linkage to form amines and carbon dioxide.
Scientific Research Applications
N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluorophenyl N-(4-fluoro-3-nitrophenyl)carbamate
- 2-fluorophenyl N-(4-chloro-3-nitrophenyl)carbamate
- 4-(2-fluoro-4-nitrophenyl)morpholine
Uniqueness
N-(2-fluorophenyl)-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea stands out due to its unique combination of a fluorophenyl group and a nitrophenyl-substituted piperazine moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3/c21-16-6-1-2-7-17(16)23-20(27)22-10-5-11-24-12-14-25(15-13-24)18-8-3-4-9-19(18)26(28)29/h1-4,6-9H,5,10-15H2,(H2,22,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRPVQRWFDBYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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